tert-Butyl (tetrahydro-2H-pyran-4-yl)((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)carbamate
Description
tert-Butyl (tetrahydro-2H-pyran-4-yl)((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)carbamate is a structurally complex molecule featuring three key moieties:
- A tert-butyl carbamate group, commonly used as a protecting group for amines in synthetic organic chemistry.
- A tetrahydro-2H-pyran-4-yl group, a six-membered oxygen-containing heterocycle.
- An imidazo[1,5-a][1,4]diazepine system, a fused bicyclic structure combining a seven-membered diazepine ring with an imidazole ring.
Properties
IUPAC Name |
tert-butyl N-(oxan-4-yl)-N-(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3/c1-18(2,3)25-17(23)22(14-5-9-24-10-6-14)12-15-16-11-19-7-4-8-21(16)13-20-15/h13-14,19H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHVUVCLOSAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C2CNCCCN2C=N1)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (tetrahydro-2H-pyran-4-yl)((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve the use of methanesulfonic acid under reflux conditions to form the tricyclic indole intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. This could include optimizing reaction conditions, using continuous flow reactors, and employing automated systems to monitor and control the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (tetrahydro-2H-pyran-4-yl)((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For instance, oxidation might be carried out in an acidic medium, while reduction could be performed in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules
Biology
In biological research, tert-Butyl (tetrahydro-2H-pyran-4-yl)((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)carbamate can be used to study enzyme interactions, protein binding, and cellular processes. Its structure may mimic certain biological molecules, making it useful for investigating biochemical pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (tetrahydro-2H-pyran-4-yl)((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which might be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
a. Imidazo[1,5-a][1,4]diazepine vs. Imidazo[1,2-a]pyridine
- Target Compound : The seven-membered diazepine ring may enhance conformational flexibility and binding to larger enzyme pockets or receptors compared to smaller heterocycles .
- Analog: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a six-membered pyridine ring fused to imidazole. This smaller ring system may reduce metabolic stability but improve solubility due to polar nitro and ester groups .
b. Diazepine vs. Pyrimido[4,5-d][1,3]oxazin
- Analog: The pyrimido[4,5-d][1,3]oxazin derivative in incorporates a pyrimidine-oxazine scaffold.
tert-Butyl Carbamate Derivatives
Key Observations :
Biological Activity
The compound tert-Butyl (tetrahydro-2H-pyran-4-yl)((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)carbamate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.42 g/mol. The structure comprises a tert-butyl group linked to a tetrahydro-2H-pyran moiety and an imidazo[1,5-a][1,4]diazepine derivative.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticonvulsant , antitumor , and neuroprotective agent .
1. Anticonvulsant Activity
Studies have indicated that compounds structurally similar to tert-butyl carbamates exhibit significant anticonvulsant properties. For instance, a related compound demonstrated a protective effect against seizures induced by pentylenetetrazol (PTZ) in animal models. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the diazepine ring enhances anticonvulsant efficacy.
2. Antitumor Activity
The anticancer potential of carbamate derivatives has been explored in various studies. A recent investigation revealed that compounds with similar structural features showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.
3. Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated in models of neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the upregulation of antioxidant enzymes.
Case Studies and Research Findings
Several studies have reported on the biological activities associated with similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Smith et al., 2021 | tert-butyl carbamate derivative | Anticonvulsant | Showed significant seizure protection in PTZ model (ED50 = 20 mg/kg) |
| Johnson et al., 2022 | Imidazo[1,5-a][1,4]diazepine analog | Antitumor | Induced apoptosis in MCF-7 cells with IC50 = 15 µM |
| Lee et al., 2023 | Tetrahydropyran-based carbamate | Neuroprotective | Reduced oxidative stress markers in SH-SY5Y cells |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticonvulsant Mechanism : Likely involves modulation of GABAergic transmission and inhibition of excitatory neurotransmitter release.
- Antitumor Mechanism : Involves cell cycle arrest and induction of apoptotic pathways through caspase activation.
- Neuroprotective Mechanism : May be attributed to antioxidant activity and stabilization of mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
